2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide
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Overview
Description
2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including 2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide, can be achieved through the direct condensation of carboxylic acids and amines. This reaction is often performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
Industrial production of benzamides typically involves similar synthetic routes but on a larger scale. The use of ultrasonic irradiation and recoverable catalysts makes the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to the modulation of biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[(2E)-3-(4-chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide
- Methyl 2-[(4-chlorophenyl)(hydroxy)methyl]-3-methoxy-3-butenoate
Uniqueness
2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide is unique due to its specific structural features, such as the presence of both chlorophenyl and methoxyphenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H19ClN2O4 |
---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H19ClN2O4/c1-28-20-8-4-5-16(21(20)26)13-24-25-22(27)18-6-2-3-7-19(18)29-14-15-9-11-17(23)12-10-15/h2-13,26H,14H2,1H3,(H,25,27)/b24-13+ |
InChI Key |
GMNWVSNESQEXJV-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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